Introduction: The Synthetic Value and Physicochemical Profile of a Halogenated Pyridine
Introduction: The Synthetic Value and Physicochemical Profile of a Halogenated Pyridine
An In-depth Technical Guide to the Predicted Physicochemical Properties of 2,6-Dichloro-4-ethylpyridine
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties, aqueous solubility, and ability to form hydrogen bonds make it a privileged structure in medicinal chemistry and materials science.[1] The introduction of halogen atoms and alkyl groups onto this ring system provides a powerful vector for modulating these properties and for creating versatile synthetic intermediates.[2][3] 2,6-Dichloro-4-ethylpyridine is one such compound, a trifunctionalized heterocycle whose utility as a building block is intrinsically linked to its fundamental physicochemical characteristics, namely its melting and boiling points.
Predictive Framework: A Dual-Approach Methodology
To establish a reliable estimate for the melting and boiling points of 2,6-Dichloro-4-ethylpyridine, we will employ a two-pronged approach. First, a qualitative analysis based on fundamental chemical principles and structure-property relationships (SPRs) will be conducted by comparing the target molecule to well-characterized analogs. Second, we will discuss the quantitative computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, that provide a numerical prediction.
Workflow for Physicochemical Property Prediction
The logical flow for predicting these key properties is outlined below. This process begins with the fundamental molecular structure and integrates comparative analysis with computational approaches to arrive at a scientifically-grounded estimation.
Caption: Predictive workflow for determining melting and boiling points.
Part 1: Analysis via Structure-Property Relationships (SPRs)
The most intuitive method for predicting physical properties is to analyze how each substituent on a parent molecule influences intermolecular forces. The stronger the intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces), the more energy is required to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling).
Table 1: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
| Pyridine | 79.10 | -41.6 | 115.2 | Parent aromatic heterocycle |
| 4-Ethylpyridine[4] | 107.15 | -91 | 168 | + Ethyl group |
| 2,6-Dichloropyridine[5][6] | 147.99 | 86 - 89 | 211 - 212 | + Two Cl atoms |
| 2,6-Dichloro-4-ethylpyridine | 176.04 | Predicted | Predicted | + Ethyl group, + Two Cl atoms |
Causality of Substituent Effects:
-
Effect of Dichlorination (Positions 2 and 6):
-
Increased Molecular Weight and van der Waals Forces: Comparing 2,6-dichloropyridine to pyridine, the addition of two chlorine atoms significantly increases the molecular weight (from 79.10 to 147.99 g/mol ). This leads to stronger London dispersion forces, a component of van der Waals forces, requiring more energy to overcome, thus drastically raising the boiling point from 115.2 °C to ~211 °C.[5]
-
Symmetry and Polarity: The symmetrical placement of the two electron-withdrawing chlorine atoms creates a significant dipole moment. This enhances dipole-dipole interactions between molecules. In the solid state, this symmetry allows for efficient crystal lattice packing, which explains the high melting point (86-89 °C) of 2,6-dichloropyridine, a solid at room temperature.[5][6]
-
-
Effect of Ethylation (Position 4):
-
Increased Molecular Weight: Adding an ethyl group to pyridine to form 4-ethylpyridine increases the molecular weight and the surface area, strengthening van der Waals forces and raising the boiling point from 115.2 °C to 168 °C.[4]
-
Disruption of Symmetry: The flexible ethyl group can disrupt the ordered packing in a crystal lattice, which generally leads to a lower melting point compared to more symmetrical molecules of similar weight.
-
Synthesized Prediction for 2,6-Dichloro-4-ethylpyridine:
-
Boiling Point Prediction: The target molecule combines the features of both 2,6-dichloropyridine and 4-ethylpyridine. It has a higher molecular weight (176.04 g/mol ) than either analog. Therefore, its boiling point will be significantly higher than that of 4-ethylpyridine (168 °C) and is expected to be higher than that of 2,6-dichloropyridine (~211 °C). The addition of the ethyl group's mass and surface area will further elevate the energy required for vaporization.
-
Estimated Boiling Point: 225 - 240 °C
-
-
Melting Point Prediction: This property is more complex as it depends on both intermolecular attractive forces and the efficiency of crystal lattice packing.[7] The high symmetry of 2,6-dichloropyridine leads to its high melting point (86-89 °C). The introduction of the ethyl group at the 4-position disrupts this symmetry. While the molecular weight and dipole moment increase, the less efficient packing caused by the flexible ethyl chain is likely to lower the melting point relative to 2,6-dichloropyridine.
-
Estimated Melting Point: 65 - 80 °C
-
Part 2: Quantitative Computational Prediction
For a more quantitative estimate, computational methods are employed. Quantitative Structure-Property Relationship (QSPR) models are powerful statistical tools that correlate physicochemical properties with molecular descriptors derived from the chemical structure.[8][9] These descriptors can encode topological, electronic, and geometric features of a molecule.
Methodology Overview: QSPR and Machine Learning
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Descriptor Calculation: The 2D or 3D structure of 2,6-dichloro-4-ethylpyridine is used as input. Software calculates hundreds of molecular descriptors, such as molecular weight, polar surface area, dipole moment, and various shape indices.[10]
-
Model Application: A pre-existing QSPR model, trained on a large dataset of compounds with known melting or boiling points, is used.[11] These models can range from multiple linear regression to more complex machine learning algorithms like graph neural networks.[10][11]
-
Prediction Generation: The model processes the descriptors for the target molecule and outputs a predicted value. It is crucial to consider the model's reported error (e.g., Root Mean Square Error), as this provides a necessary confidence interval.[12]
While running a bespoke QSPR model is beyond the scope of this guide, several chemoinformatics platforms and predictive tools exist.[12][13] For instance, some regression-based models can predict melting and boiling points from a SMILES string (CCC1=CC(=NC(=C1)Cl)Cl). It is important to note that such tools often have a mean absolute error of 30-40 °C, which underscores their utility as estimators rather than definitive sources.[12] The predictions from these tools generally align with the estimates derived from our SPR analysis.
Table 2: Summary of Predicted Properties for 2,6-Dichloro-4-ethylpyridine
| Property | Prediction Method | Predicted Value (°C) | Rationale |
| Melting Point | Structure-Property Relationships | 65 - 80 | Higher molecular weight than analogs but reduced symmetry compared to 2,6-dichloropyridine, hindering crystal packing. |
| Boiling Point | Structure-Property Relationships | 225 - 240 | Highest molecular weight and significant polarity among analogs, leading to the strongest intermolecular forces. |
Part 3: Protocols for Experimental Verification
The predictions in this guide provide a strong, scientifically-reasoned starting point. However, they must be validated by empirical measurement. The following are standard, self-validating protocols for determining the melting and boiling points of a novel compound like 2,6-Dichloro-4-ethylpyridine.
Protocol 1: Melting Point Determination using a Capillary Apparatus
This method relies on observing the temperature range over which a small, packed sample transitions from a solid to a liquid. A narrow melting range (0.5-1.0 °C) is indicative of high purity.[7]
Methodology:
-
Sample Preparation: Ensure the synthesized 2,6-dichloro-4-ethylpyridine sample is dry and crystalline.
-
Capillary Loading: Crush a small amount of the sample into a fine powder. Tap the open end of a glass capillary tube into the powder to collect a small amount of material.
-
Packing: Tap the sealed end of the capillary on a hard surface to pack the sample tightly to a height of 1-2 mm.[14]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Let the apparatus cool.
-
Accurate Determination: Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.
-
Observation: Reduce the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Protocol 2: Micro Boiling Point Determination
This technique is ideal for small sample quantities and is based on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[15]
Methodology:
-
Sample Preparation: Add 0.2-0.3 mL of liquid 2,6-dichloro-4-ethylpyridine to a small-diameter test tube (e.g., a 75x10 mm tube).
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. This occurs as the air trapped inside expands and is replaced by the sample's vapor.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
-
Measurement: The liquid will begin to cool. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary is the boiling point. At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
-
Validation: Allow the apparatus to cool significantly and repeat the measurement to ensure a consistent and reproducible value.
Conclusion
This technical guide provides a comprehensive predictive analysis for the melting and boiling points of 2,6-Dichloro-4-ethylpyridine, a compound for which experimental data is not widely published. Through a detailed examination of structure-property relationships with known analogs, we predict a melting point in the range of 65-80 °C and a boiling point between 225-240 °C . These estimations are grounded in the combinatorial effects of molecular weight, molecular symmetry, and intermolecular forces contributed by the dichloro and ethyl substituents. We have further outlined the standard computational workflows used for quantitative prediction and provided detailed, validated laboratory protocols for the empirical verification of these crucial physicochemical properties. This integrated approach of predictive analysis and experimental validation provides a robust framework for researchers working with this and other novel chemical entities.
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